3-Ethyl-4-methoxybenzoic acid methyl ester
Description
Properties
IUPAC Name |
methyl 3-ethyl-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-4-8-7-9(11(12)14-3)5-6-10(8)13-2/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVDXAALCDFSQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 3 Ethyl 4 Methoxybenzoic Acid Methyl Ester Derivatives
Hydrolytic Pathways under Acidic and Basic Conditions
The hydrolysis of an ester is a fundamental reaction that splits the ester into its constituent carboxylic acid and alcohol. libretexts.org This process can be catalyzed by either an acid or a base. chemguide.co.uk
Under acidic conditions, the hydrolysis of 3-Ethyl-4-methoxybenzoic acid methyl ester is a reversible equilibrium reaction. chemguide.co.ukblogspot.com It is typically performed by heating the ester with a large excess of water, with a strong acid like hydrochloric acid or sulfuric acid acting as a catalyst. libretexts.org The excess water helps to shift the equilibrium towards the products, 3-ethyl-4-methoxybenzoic acid and methanol (B129727), according to Le Chatelier's principle. quora.com
In contrast, hydrolysis under basic conditions, known as saponification, is an irreversible process. chemguide.co.uk The reaction is carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521). The process yields an alcohol (methanol) and the salt of the carboxylic acid (sodium 3-ethyl-4-methoxybenzoate). libretexts.org The reaction is considered irreversible because the carboxylate anion formed is resonance-stabilized and shows no tendency to react with the alcohol. masterorganicchemistry.com This makes base-catalyzed hydrolysis the more common and efficient method for cleaving esters. chemguide.co.uk
The hydrolysis of esters can proceed through several mechanisms, but the most common for esters like this compound are the bimolecular acid-catalyzed (AAC2) and base-catalyzed (BAC2) pathways. Both involve a nucleophilic attack at the carbonyl carbon to form a tetrahedral intermediate. nih.govlibretexts.org
Thermodynamics: The acid-catalyzed hydrolysis is an equilibrium-controlled process. blogspot.com To drive the reaction to completion, an excess of a reactant (water) is used, or a product (methanol) is removed. libretexts.org The base-catalyzed pathway is thermodynamically favorable and essentially irreversible because the final step is an acid-base reaction between the carboxylic acid and the base, forming a stable carboxylate salt. masterorganicchemistry.comyoutube.com
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |
|---|---|---|
| Catalyst | Acid (e.g., H₂SO₄, HCl) | Base (e.g., NaOH, KOH) |
| Nucleophile | Water (H₂O) | Hydroxide ion (OH⁻) |
| Reversibility | Reversible chemguide.co.uk | Irreversible chemguide.co.uk |
| Products | Carboxylic acid and alcohol libretexts.org | Carboxylate salt and alcohol libretexts.org |
| Rate | Generally slower | Generally faster |
The substituents on the benzene (B151609) ring significantly influence the rate of hydrolysis by altering the electrophilicity of the carbonyl carbon. This is achieved through a combination of inductive and resonance (or mesomeric) effects.
In this compound, the key substituents are:
3-Ethyl group (-CH₂CH₃): This is a weak electron-donating group through induction (+I).
The net effect of these two electron-donating groups is an increase in electron density at the carbonyl carbon. This reduces its partial positive charge (electrophilicity), making it less susceptible to attack by nucleophiles. Consequently, the rate of both acid- and base-catalyzed hydrolysis of this compound is expected to be slower than that of unsubstituted methyl benzoate (B1203000). stackexchange.com Studies on various substituted benzoates confirm that electron-donating groups decrease the rate of saponification, while electron-withdrawing groups increase it. nih.govresearchgate.net Steric hindrance from ortho substituents can also play a role, but for the meta-ethyl and para-methoxy groups, electronic effects are predominant. psu.eduresearchgate.net
| Substituent | Position | Electronic Effect | Expected Impact on Hydrolysis Rate |
|---|---|---|---|
| -OCH₃ | Para | Strongly Electron-Donating (+M > -I) wikipedia.org | Decrease |
| -CH₂CH₃ | Meta | Weakly Electron-Donating (+I) | Slight Decrease |
| Overall | N/A | Net Electron-Donating | Slower than unsubstituted methyl benzoate |
Nucleophilic Substitution Reactions of Alkoxy Moieties
The term "alkoxy moieties" in this compound can refer to two distinct groups: the methoxy (B1213986) group attached to the ester (-COOCH₃) and the methoxy group attached to the aromatic ring (Ar-OCH₃). These two groups exhibit vastly different reactivity towards nucleophiles.
The primary site for nucleophilic substitution is the ester function, which undergoes nucleophilic acyl substitution . libretexts.org In this two-step addition-elimination mechanism, a nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgbyjus.com This intermediate then collapses, re-forming the carbonyl double bond and expelling the methoxide (B1231860) ion (⁻OCH₃) as a leaving group. libretexts.org This pathway is central to hydrolysis and transesterification reactions.
Conversely, direct nucleophilic substitution of the methoxy group on the aromatic ring is extremely difficult. The benzene ring is electron-rich and thus repels nucleophiles. doubtnut.com Such a reaction, termed nucleophilic aromatic substitution (SNAr), typically requires the presence of strong electron-withdrawing groups (like -NO₂) ortho or para to the leaving group to stabilize the negatively charged intermediate (a Meisenheimer complex). Since this compound has electron-donating groups, its ring is deactivated towards nucleophilic attack, and cleavage of the aryl-OCH₃ bond does not occur under standard nucleophilic substitution conditions. wikipedia.orgdoubtnut.com
Oxidation and Reduction Chemistry of the Aromatic Ring and Ester Group
Oxidation: The aromatic ring is generally stable and resistant to oxidation. However, the alkyl side chain is susceptible to oxidation. The ethyl group has a benzylic carbon (the carbon atom directly attached to the benzene ring) which contains hydrogen atoms. Under strong oxidizing conditions, such as heating with potassium permanganate (B83412) (KMnO₄), the entire ethyl group can be oxidized to a carboxylic acid group. youtube.comyoutube.com This would transform the molecule into 4-methoxy-1,3-benzenedicarboxylic acid. The ester group itself is resistant to oxidation.
Reduction: The ester group can be readily reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol. byjus.comlibretexts.org In this case, this compound would be converted to (3-ethyl-4-methoxyphenyl)methanol. libretexts.orgorgosolver.com The reaction proceeds via nucleophilic acyl substitution by a hydride ion, followed by a second hydride attack on the intermediate aldehyde. masterorganicchemistry.comorgosolver.com Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce esters. libretexts.org
The aromatic ring can also be reduced under specific conditions. The Birch reduction , which employs an alkali metal (like Na or Li) in liquid ammonia (B1221849) with an alcohol, reduces aromatic rings to 1,4-cyclohexadienes. wikipedia.orgorganic-chemistry.org The regioselectivity of the reduction is directed by the substituents. Electron-donating groups like the -OCH₃ group direct protonation to the ortho and meta positions. adichemistry.com The presence of the ester group (or the carboxylate formed in situ) further complicates the regiochemical outcome. adichemistry.comorgsyn.org
Ester Exchange and Transesterification Mechanisms
Transesterification is the process of converting one ester into another by reaction with an alcohol. ucla.edu Like hydrolysis, this reaction is a type of nucleophilic acyl substitution and can be catalyzed by either an acid or a base.
In an acid-catalyzed mechanism , a proton activates the carbonyl group, making it more electrophilic. An alcohol molecule then acts as a nucleophile, attacking the carbonyl carbon. bookfere.com After proton transfers and elimination of the original alcohol (methanol), the new ester is formed. The reaction is an equilibrium, so it is typically driven to completion by using a large excess of the reactant alcohol, which often serves as the solvent. ucla.edu
In a base-catalyzed mechanism , a strong base deprotonates the reactant alcohol to form a more potent alkoxide nucleophile. The alkoxide attacks the ester's carbonyl carbon, leading to a tetrahedral intermediate that expels the original methoxide group to form the product ester. ucla.edu
| Catalyst Type | Examples | Conditions |
|---|---|---|
| Acid | H₂SO₄, p-Toluenesulfonic acid | Acidic, often with excess alcohol as solvent bookfere.com |
| Base | NaOCH₃, KOtBu | Basic, requires stoichiometric base |
| Organometallic | Titanate esters (e.g., Ti(OBu)₄) researchgate.net | Neutral/thermal |
| Heterogeneous | Layered metal benzoates, zeolites researchgate.netscielo.br | High temperature, allows for easier catalyst removal |
Exploration of Reaction Mechanisms in the Context of Derivatization and Transformation
The reaction mechanisms discussed above are foundational for the chemical transformation of this compound into a variety of useful derivatives. Each reaction provides a pathway to a new class of compounds with potentially different physical, chemical, and biological properties.
Hydrolysis to Carboxylic Acid: Saponification provides a high-yield, irreversible route to 3-ethyl-4-methoxybenzoic acid. chemguide.co.uk This carboxylic acid is a key intermediate itself. It can be converted into an acid chloride using reagents like thionyl chloride (SOCl₂), which is a highly reactive derivative that can then be used to form amides, anhydrides, or other esters under mild conditions. bookfere.com
Reduction to Alcohol: The reduction of the ester group with LiAlH₄ yields (3-ethyl-4-methoxyphenyl)methanol. byjus.com This primary alcohol can undergo a host of subsequent reactions typical of alcohols, such as oxidation back to an aldehyde or carboxylic acid, or conversion to an alkyl halide.
Transesterification to New Esters: By reacting the parent methyl ester with different alcohols (e.g., ethanol, propanol, benzyl (B1604629) alcohol), a library of corresponding esters can be synthesized. researchgate.net This allows for the tuning of properties like volatility, solubility, and steric bulk without altering the core aromatic structure.
Modification of the Aromatic Ring: While more complex, reactions like the Birch reduction can transform the flat, aromatic ring into a three-dimensional cyclohexadiene structure, opening up a completely different area of chemical space for derivatization. organic-chemistry.org Similarly, oxidation of the ethyl group can introduce a second carboxylic acid function, creating a diacid with different chelating and polymerization potential. youtube.com
These transformations highlight how a single parent ester can serve as a versatile starting point for a wide range of chemical products through the careful application of fundamental organic reaction mechanisms.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Ethyl 4 Methoxybenzoic Acid Methyl Ester Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the connectivity of atoms can be determined with high precision.
The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments. For 3-Ethyl-4-methoxybenzoic acid methyl ester, specific resonances are expected for the aromatic protons, the ethyl group protons, and the methoxy (B1213986) and methyl ester protons.
Aromatic Protons: The benzene (B151609) ring has three protons. The proton at the C5 position is expected to be a doublet, split by the neighboring proton at C6. The proton at C6 will appear as a doublet of doublets, being split by the protons at C5 and C2. The proton at C2 is anticipated to be a singlet, or a very finely split doublet due to a small meta-coupling to the proton at C6. The chemical shifts for these aromatic protons typically fall in the range of δ 7.0-8.0 ppm. For instance, in the analogue ethyl 4-methoxybenzoate (B1229959), the aromatic protons appear as doublets around δ 6.92 and 8.01 ppm rsc.org.
Ethyl Group Protons: The ethyl group at the C3 position will exhibit a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons. The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, and the triplet is due to coupling with the two adjacent methylene protons. The methylene protons are expected to resonate around δ 2.6-2.8 ppm, while the methyl protons will be further upfield, typically around δ 1.2-1.4 ppm. In similar structures like ethyl 4-methylbenzoate, the ethyl group's methylene quartet appears at δ 4.24 ppm and the methyl triplet at δ 1.26 ppm rsc.org.
Methoxy and Methyl Ester Protons: Both the methoxy group attached to the aromatic ring and the methyl ester group will each show a sharp singlet in the spectrum, as they have no adjacent protons to couple with. The methyl ester protons are generally found in the region of δ 3.8-3.9 ppm. The methoxy group protons attached to the benzene ring are also expected in a similar region, typically around δ 3.8-3.9 ppm. For example, the methyl ester protons of methyl 4-nitrobenzoate (B1230335) are observed at δ 3.94 ppm, and the methoxy protons of ethyl 4-methoxybenzoate are at δ 3.85 ppm rsc.orgrsc.org.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic H (C2, C5, C6) | ~6.9 - 7.9 | m (multiplet) | - |
| -OCH₃ (ester) | ~3.88 | s (singlet) | - |
| -OCH₃ (ether) | ~3.85 | s (singlet) | - |
| -CH₂CH₃ | ~2.7 | q (quartet) | ~7.5 |
| -CH₂CH₃ | ~1.2 | t (triplet) | ~7.5 |
The ¹³C NMR spectrum reveals the number of unique carbon environments in a molecule. Combined with DEPT experiments, which differentiate between CH, CH₂, and CH₃ groups, a complete carbon skeleton can be constructed.
For this compound, eleven distinct carbon signals are expected.
Carbonyl Carbon: The ester carbonyl carbon (C=O) is the most deshielded and will appear significantly downfield, typically in the range of 165-175 ppm. For instance, the carbonyl carbon in methyl 4-chlorobenzoate (B1228818) is observed at 166.1 ppm rsc.org.
Aromatic Carbons: The six aromatic carbons will resonate in the region of 110-160 ppm. The carbons attached to the oxygen atoms (C1, C4) will be the most deshielded in this group. The carbon attached to the ester group (C1) and the carbon attached to the methoxy group (C4) are expected at the lower end of this range. The other aromatic carbons (C2, C3, C5, C6) will appear at higher fields. In ethyl 4-methoxybenzoate, the aromatic carbons are seen at δ 113.7, 119.7, 131.5, and 151.0 ppm rsc.org.
Alkyl Carbons: The carbons of the ethyl group and the two methoxy groups will appear in the upfield region of the spectrum. The methyl ester carbon (-O-CH₃) is typically found around 50-55 ppm, while the methoxy ether carbon is in a similar range. The methylene carbon (-CH₂-) of the ethyl group will be around 20-30 ppm, and the methyl carbon (-CH₃) of the ethyl group will be the most shielded, appearing at approximately 10-20 ppm.
A DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons (like the carbonyl and the substituted aromatic carbons) would be absent. A DEPT-90 experiment would only show signals for CH carbons.
Predicted ¹³C NMR and DEPT Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 |
|---|---|---|---|
| C=O (ester) | ~167 | Absent | Absent |
| C-4 (Ar-OCH₃) | ~160 | Absent | Absent |
| C-3 (Ar-CH₂CH₃) | ~138 | Absent | Absent |
| C-1 (Ar-COOCH₃) | ~123 | Absent | Absent |
| C-2, C-5, C-6 (Ar-H) | ~110 - 130 | Positive | Positive |
| -OCH₃ (ester) | ~52 | Positive | Absent |
| -OCH₃ (ether) | ~55 | Positive | Absent |
| -CH₂CH₃ | ~23 | Negative | Absent |
| -CH₂CH₃ | ~15 | Positive | Absent |
For unambiguous assignment of all proton and carbon signals, especially in complex molecules or in cases of signal overlap, advanced 2D NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. For this compound, a COSY spectrum would show cross-peaks between the methylene and methyl protons of the ethyl group, and between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would definitively link each proton signal to the carbon signal it is attached to, for example, confirming the assignments of the aromatic CH groups and the carbons of the ethyl group.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons. For instance, the methyl ester protons would show a correlation to the carbonyl carbon, and the aromatic protons would show correlations to neighboring and more distant aromatic carbons, helping to piece together the substitution pattern on the ring.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FT-IR spectrum is excellent for identifying key functional groups.
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1715-1730 cm⁻¹, with the conjugation to the aromatic ring slightly lowering the frequency compared to a saturated ester nist.gov. For example, the carbonyl stretch in ethyl benzoate (B1203000) appears at 1726 cm⁻¹ nist.gov.
C-O Stretches: Esters also show two C-O stretching bands. For an aromatic ester, these typically appear as strong bands in the 1250-1300 cm⁻¹ (asymmetric stretch) and 1000-1150 cm⁻¹ (symmetric stretch) regions.
Aromatic C=C Stretches: The presence of the benzene ring will give rise to several characteristic absorptions in the 1450-1600 cm⁻¹ region.
C-H Stretches: Aromatic C-H stretching vibrations are typically observed as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methoxy groups will appear as stronger bands just below 3000 cm⁻¹.
Ether C-O Stretch: The aryl-alkyl ether linkage will also produce a characteristic C-O stretching band, typically around 1250 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric).
Predicted FT-IR Data for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2980 | Strong |
| C=O (Ester) Stretch | 1715 - 1730 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |
| C-O (Ester & Ether) Stretch | 1000 - 1300 | Strong |
Raman spectroscopy is complementary to FT-IR and is particularly useful for analyzing non-polar bonds and symmetric vibrations.
Aromatic Ring Vibrations: The aromatic ring breathing vibrations, which are often weak in the IR spectrum, typically give rise to strong and sharp bands in the Raman spectrum, particularly around 1000 cm⁻¹ and 1600 cm⁻¹. These can be very useful for confirming the presence of the aromatic system.
Symmetrical Vibrations: The symmetric stretching of the C-C bonds in the ethyl group and the symmetric vibrations of the ester and ether linkages can be observed.
C-H Vibrations: Both aromatic and aliphatic C-H stretching vibrations are also active in the Raman spectrum and can be found in the 2800-3100 cm⁻¹ region.
The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in a thorough structural confirmation.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of organic molecules through fragmentation analysis. For the subject compound and its analogues, both low-resolution and high-resolution techniques offer complementary information.
Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation patterns. jeol.com These patterns serve as a molecular fingerprint, providing valuable structural information. For benzoate esters, fragmentation generally occurs via cleavage of the bonds adjacent to the carbonyl group. libretexts.orgucalgary.ca
In the case of substituted methyl benzoates, characteristic fragmentation pathways include the loss of the methoxy group (-OCH3, M-31) and the loss of the carboxyl group (-COOCH3, M-59). For instance, the EI mass spectrum of methyl benzoate, the parent compound, shows prominent peaks corresponding to the molecular ion (m/z 136), the benzoyl cation (m/z 105), and the phenyl cation (m/z 77). nist.govhmdb.canih.govresearchgate.net
For analogues such as methyl 4-methoxybenzoate, the molecular ion is observed at m/z 166. researchgate.netnist.gov Its fragmentation is influenced by the methoxy group on the aromatic ring. hmdb.ca Similarly, ethyl 4-hydroxy-3-methoxybenzoate (ethyl vanillate) and its methyl ester analogue, methyl vanillate, exhibit characteristic fragmentation patterns related to their specific substituents. nist.govnist.gov The presence of an ethyl group, as in methyl 4-ethylbenzoate, introduces additional fragmentation pathways, such as the loss of an ethyl radical. nist.govnih.gov
A comparative analysis of the fragmentation patterns of various substituted benzoic acid methyl esters is presented in the table below.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) |
| This compound | C11H14O3 | 194.23 | Data not available in search results |
| Methyl benzoate | C8H8O2 | 136.15 | 105, 77 nist.govhmdb.canih.govresearchgate.net |
| Methyl 4-methoxybenzoate | C9H10O3 | 166.17 | 135, 107, 77 nist.gov |
| Methyl 4-ethylbenzoate | C10H12O2 | 164.20 | 149, 135, 119, 91 nist.govnih.gov |
| Ethyl 4-ethoxybenzoate | C11H14O3 | 194.23 | 165, 149, 121 nist.gov |
| Methyl 4-hydroxy-3-methoxybenzoate (Methyl vanillate) | C9H10O4 | 182.17 | 151, 123, 95 nist.gov |
| Ethyl 4-hydroxy-3-methoxybenzoate (Ethyl vanillate) | C10H12O4 | 196.20 | 151, 123 nist.gov |
This table is populated with data from analogous compounds to infer potential fragmentation behavior. Specific data for this compound was not found in the provided search results.
High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule with high precision, typically to four or more decimal places. This accuracy allows for the determination of the elemental composition of the parent ion and its fragments, which is crucial for confirming the molecular formula and distinguishing between isobaric species (molecules with the same nominal mass but different elemental compositions).
For example, HRMS analysis of a cyclization byproduct of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester unequivocally confirmed its molecular formula. unimi.it In the analysis of fatty acid methyl esters, HRMS is used to confirm the elemental composition of fragment ions, aiding in the structural elucidation of complex lipids. nih.gov While specific HRMS data for this compound is not available in the provided results, this technique would be essential for its definitive structural confirmation.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
UV-Vis absorption and fluorescence spectroscopy probe the electronic transitions within a molecule and provide insights into its electronic structure and photophysical properties.
The UV-Vis spectrum of aromatic compounds, such as benzoic acid esters, is characterized by π → π* transitions. hnue.edu.vn The benzene ring itself exhibits characteristic absorptions, which are shifted by the presence of substituents. hnue.edu.vn Substituents with non-bonding electrons, like the methoxy group, can interact with the π system, typically causing a bathochromic (red) shift to longer wavelengths. hnue.edu.vn
For esters, in addition to the π → π* transitions, a weaker n → π* transition associated with the carbonyl group is also possible, typically occurring at longer wavelengths. ucalgary.ca The absorption spectra of various ester derivatives show intense bands, and their positions can be sensitive to the solvent and substitution pattern. researchgate.netacs.org
Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. Many aromatic compounds, including some benzoic acid derivatives, exhibit fluorescence. The emission properties, such as the wavelength of maximum emission and the fluorescence quantum yield, are sensitive to the molecular structure and the local environment, including solvent polarity and pH. researchgate.net For instance, certain benzoacridine methyl esters show strong fluorescence and their emission is highly sensitive to the pH of the medium, suggesting their potential use as fluorescent probes. researchgate.net
The table below summarizes typical UV-Vis absorption characteristics for related compounds.
| Compound Class | Typical Absorption Maxima (λmax) | Transition Type |
| α,β-Unsaturated Esters | ~207 nm | n → π |
| Aromatic Compounds (Benzene) | 184 nm, 202 nm, 255 nm | π → π hnue.edu.vn |
| Substituted Benzoate Esters | Varies with substitution | π → π* and n → π* |
Specific UV-Vis and fluorescence data for this compound were not found in the provided search results. The data presented is based on general characteristics of related compound classes.
Computational Chemistry and Theoretical Investigations of 3 Ethyl 4 Methoxybenzoic Acid Methyl Ester
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost for the study of molecular systems. It is used to determine the electronic structure and optimized geometry of molecules.
The accuracy of DFT calculations depends significantly on the choice of the functional and the basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used as it provides reliable results for a vast range of organic molecules. epstem.net This functional combines the strengths of Hartree-Fock theory and DFT to accurately model electron correlation.
The choice of basis set determines the flexibility given to electrons in the calculation. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311G(d,p), are commonly employed. epstem.netresearchgate.net The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing chemical bonds and non-covalent interactions. For instance, studies on related aromatic esters have successfully used the B3LYP method with basis sets like 6-311G(d) to calculate spectroscopic and electronic properties. epstem.net
Before properties can be accurately predicted, the molecule's lowest energy structure (its equilibrium geometry) must be found through a process called geometry optimization. For a flexible molecule like 3-Ethyl-4-methoxybenzoic acid methyl ester, this involves not just optimizing bond lengths and angles but also performing a conformational analysis.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com
The energy of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are critical descriptors of a molecule's stability and reactivity. researchgate.net A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it costs more energy to move an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. researchgate.net
For a typical substituted benzoate (B1203000) ester, the HOMO is expected to be a π-orbital distributed across the benzene (B151609) ring and the electron-donating methoxy (B1213986) group. The LUMO is generally a π*-antibonding orbital, primarily located on the benzene ring and the electron-withdrawing carbonyl group of the ester. Computational studies on similar aromatic compounds using DFT/B3LYP have determined HOMO-LUMO gaps, providing insight into their electronic behavior. epstem.netresearchgate.net For example, a theoretical study on a complex triazolone containing an ethyl and methoxy group found the HOMO-LUMO gap to be a key parameter in analyzing its electronic properties. epstem.net
Table 1: Illustrative Frontier Orbital Energies and Properties Calculated for a Related Compound (Note: The following data is for 3-ethyl-4-(3-acetoxy-4-methoxy-benzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one, calculated at the B3LYP/6-311G(d) level, and serves as an example of typical computational outputs.) epstem.net
| Parameter | Value (eV) |
| EHOMO | -6.54 |
| ELUMO | -1.97 |
| Energy Gap (ΔE) | 4.57 |
| Ionization Potential (I) | 6.54 |
| Electron Affinity (A) | 1.97 |
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-deficient regions.
In an MEP map, regions of negative potential (typically colored red) correspond to areas with an excess of electrons, which are susceptible to electrophilic attack. Regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. For this compound, the MEP surface would be expected to show:
Negative Potential: Concentrated around the oxygen atoms of the carbonyl (C=O) and methoxy (-OCH₃) groups due to their high electronegativity and lone pairs of electrons.
Positive Potential: Located on the hydrogen atoms, particularly those of the aromatic ring and the ethyl/methyl groups.
Neutral Regions: The carbon framework of the benzene ring and alkyl chains (often colored green).
This map provides a valuable guide to the molecule's intermolecular interaction sites and chemical reactivity.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis transforms the calculated complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. This method is exceptionally useful for quantifying electronic delocalization effects, such as conjugation and hyperconjugation.
NBO analysis examines the interactions between filled "donor" orbitals (bonds or lone pairs) and empty "acceptor" orbitals (antibonding or Rydberg orbitals). The strength of these interactions is measured by the second-order perturbation theory energy, E(2). A larger E(2) value indicates a more significant electronic delocalization.
For this compound, key NBO interactions would include:
Delocalization of the oxygen lone pairs (n) of the methoxy and ester groups into the antibonding π* orbitals of the benzene ring and the carbonyl group (n → π*).
Hyperconjugation from the C-H and C-C sigma (σ) bonds of the ethyl group into adjacent empty orbitals (σ → σ*).
Thermodynamic and Spectroscopic Property Predictions
DFT calculations can reliably predict various thermodynamic properties at a given temperature. For instance, studies on related methoxybenzoates have been used to determine standard molar enthalpies of formation. nist.gov Other calculable parameters include entropy and heat capacity, which are vital for understanding the compound's behavior under different thermal conditions. materialsciencejournal.org
Furthermore, computational methods can simulate spectra, which can be compared with experimental results.
Vibrational Spectra (IR & Raman): The calculation of vibrational frequencies is a standard output of geometry optimization. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. While there is often a systematic deviation from experimental values, they can be corrected using scaling factors, allowing for accurate assignment of experimental IR and Raman spectra. epstem.net
NMR Spectra: Gauge-Independent Atomic Orbital (GIAO) calculations can predict ¹H and ¹³C NMR chemical shifts with good accuracy, aiding in the structural elucidation of the compound. epstem.net
UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of a molecule, predicting the absorption wavelengths (λmax) that would be observed in a UV-Vis spectrum. materialsciencejournal.org
Table 2: Example of Calculated Thermodynamic Properties (Note: Data is for ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate at 298.15 K and 1 atm, serving as an illustrative example.) materialsciencejournal.org
| Parameter | Value |
| Total Entropy | 162.7 cal mol⁻¹ K⁻¹ |
| Heat Capacity (Cv) | 99.4 cal mol⁻¹ K⁻¹ |
| Zero-point vibrational energy | 224.5 kcal mol⁻¹ |
Molecular Dynamics and Simulation Studies of Related Systems
While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the behavior of related benzoic acid and ester systems has been a subject of computational investigation. These studies provide a foundational understanding of the intermolecular interactions and dynamic processes that would be characteristic of this compound.
Classical molecular dynamics simulations have been employed to explore the aggregation and dynamics of benzoic acid in various environments. unimi.itrsc.orgresearchgate.net For instance, simulations have investigated the behavior of supercooled benzoic acid in confined spaces such as nanocavities, nanotubes, and nanolayers. unimi.itrsc.orgresearchgate.net These studies reveal that geometric confinement significantly impacts the collective dynamics of the molecules, leading to an increase in viscosity and a slowing of rotational correlation times. rsc.orgresearchgate.net The interactions with boundary walls can induce partial polarization of the liquid and promote aggregation. rsc.orgresearchgate.net In systems like benzoic acid, where hydrogen bonding is a key interaction, confinement can lead to a more organized hydrogen bond network in higher density states. rsc.orgresearchgate.net
MD simulations are powerful tools for understanding the adsorption and interaction of esters with various surfaces. For example, simulations of phthalate (B1215562) esters on clay surfaces have provided insights into the adsorption configurations and energetics at different surface domains. acs.org These simulations typically run for nanoseconds and utilize force fields to describe the interactions between atoms, allowing for the examination of phenomena at a molecular level that are often difficult to probe experimentally. acs.org The general parameters for such simulations often involve constant pressure, temperature, and number of particles (NpT conditions), and techniques like the Verlet algorithm are used to solve Newton's equations of motion. unimi.itacs.org
Table 1: Representative Parameters in Molecular Dynamics Simulations of Related Organic Molecules
| Parameter | Description | Typical Values/Methods |
|---|---|---|
| Simulation Ensemble | Statistical mechanics ensemble used to represent the system's conditions. | NpT (constant number of particles, pressure, and temperature), NVT (constant number of particles, volume, and temperature) unimi.it |
| Force Field | A set of empirical potential energy functions used to describe interatomic and intermolecular forces. | General Amber Force Field (GAFF), CHARMM, OPLS-AA |
| Time Step | The discrete time interval at which the equations of motion are integrated. | 1-2 femtoseconds (fs) acs.org |
| Simulation Time | The total duration of the simulation. | Nanoseconds (ns) to microseconds (µs) acs.org |
| Boundary Conditions | Conditions imposed at the boundaries of the simulation box to mimic a larger system. | Periodic Boundary Conditions (PBC) unimi.it |
| Long-Range Interactions | Methods to handle electrostatic interactions that extend beyond a cutoff distance. | Particle-Particle Particle-Mesh (PPPM), Ewald Summation acs.org |
Theoretical Studies on Photoinduced Charge Transfer and Solvatochromism
The electronic structure of this compound, featuring electron-donating (methoxy and ethyl) and electron-accepting (methyl ester) groups on an aromatic ring, makes it a candidate for interesting photophysical phenomena such as photoinduced charge transfer (ICT) and solvatochromism.
Photoinduced Charge Transfer (ICT) is a process where the absorption of light promotes an electron from a molecular orbital localized on the donor part of the molecule to an orbital on the acceptor part. nih.govnih.gov This creates an excited state with a significantly larger dipole moment than the ground state. In molecules like this compound, the methoxy and ethyl groups act as electron donors, while the carboxyl methyl ester function serves as the electron acceptor. Upon photoexcitation, an intramolecular charge transfer from the substituted benzene ring to the ester group is plausible.
Theoretical studies, often employing Time-Dependent Density Functional Theory (TD-DFT), are instrumental in understanding and predicting ICT processes. researchgate.net These calculations can model the electronic transitions and characterize the nature of the excited states. For instance, in a related donor-acceptor substituted aromatic system, 5-(4-dimethylamino-phenyl)-penta-2,4-dienoic acid, spectral data and a large calculated excited-state dipole moment supported the occurrence of a photoinduced intramolecular charge transfer process. nih.gov The efficiency of ICT can be influenced by factors such as molecular conformation and the surrounding environment. researchgate.net
Solvatochromism is the phenomenon where the color of a solute changes with the polarity of the solvent. wikipedia.org This effect arises from differential solvation of the ground and excited states of the molecule. wikipedia.org For a molecule that undergoes ICT, the highly polar excited state is stabilized more by polar solvents than the less polar ground state. This stabilization lowers the energy of the excited state, resulting in a red-shift (bathochromic shift) of the absorption and emission spectra with increasing solvent polarity. This is known as positive solvatochromism. wikipedia.org Conversely, if the ground state is more polar than the excited state, a blue-shift (hypsochromic shift) is observed, a phenomenon termed negative solvatochromism. wikipedia.org
Theoretical models can be used to correlate spectral shifts with solvent parameters like the dielectric constant and refractive index. The Lippert-Mataga equation, for example, is often used to estimate the change in dipole moment upon excitation from the solvatochromic shifts of fluorescence spectra. Experimental investigation of the absorption and fluorescence spectra of this compound in a range of solvents with varying polarities would provide evidence for ICT and allow for the quantification of the change in its dipole moment upon excitation.
Table 2: Key Concepts in the Theoretical Study of Photophysical Processes
| Concept | Description | Relevance to this compound |
|---|---|---|
| Photoinduced Charge Transfer (ICT) | Light-induced transfer of an electron from a donor to an acceptor part of a molecule. nih.gov | The molecule possesses donor (methoxy, ethyl) and acceptor (methyl ester) groups, making ICT a likely process upon excitation. |
| Solvatochromism | The change in the color of a solution as the solvent is changed. wikipedia.org | The potential for ICT suggests that the compound's absorption and emission spectra will be sensitive to solvent polarity. |
| Time-Dependent DFT (TD-DFT) | A computational method to calculate excited state properties and electronic spectra. researchgate.net | Can be used to predict the energies and nature of electronic transitions, confirming the charge-transfer character of excited states. |
| Lippert-Mataga Equation | A model that relates the solvatochromic shift of fluorescence to the change in dipole moment between the excited and ground states. | Can be applied to experimental data to quantify the degree of charge transfer in the excited state. |
| Bathochromic Shift | A shift of a spectral band to longer wavelengths (lower energy). wikipedia.org | Expected for this compound in polar solvents if significant ICT occurs (positive solvatochromism). |
| Hypsochromic Shift | A shift of a spectral band to shorter wavelengths (higher energy). wikipedia.org | Less likely for this compound, but would indicate a less polar excited state. |
Role As a Building Block and Intermediate in Complex Organic Synthesis Research
Precursor in the Synthesis of Diverse Organic Molecules
The structural features of 3-Ethyl-4-methoxybenzoic acid methyl ester make it a valuable precursor for a variety of organic molecules. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which in turn can be converted to acid chlorides, amides, or other esters, opening up a plethora of synthetic possibilities. The methoxy (B1213986) group can potentially be cleaved to a hydroxyl group, providing another point for functionalization. Furthermore, the aromatic ring itself can undergo electrophilic substitution reactions, although the directing effects of the existing substituents must be considered.
For instance, the related compound 3-Chloro-4-methoxybenzoic acid is a known key building block for Active Pharmaceutical Ingredients (APIs). nbinno.com Its carboxylic acid moiety readily undergoes reactions like esterification, acid halide formation, and amide coupling, while the substituted aromatic ring acts as a stable scaffold. nbinno.com This suggests a similar potential for this compound in pharmaceutical synthesis.
Application in the Construction of Advanced Heterocyclic Systems
Substituted benzoic acids and their esters are fundamental starting materials for the synthesis of a wide range of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active compounds. researchgate.netibmmpeptide.com While direct examples involving this compound are not extensively documented, the reactivity of its functional groups suggests its utility in this area.
For example, 2-acylbenzoic acids are known to be versatile synthons for constructing heterocycles like phthalides, isochromanones, isoindolines, and phthalazinones. researchgate.net By analogy, modifications of the ethyl group of the target compound to an acyl group could pave the way for its use in similar cyclization reactions. Additionally, 2-bromobenzoic acids are utilized as building blocks for nitrogen-containing heterocycles through aryl radical cyclizations. researchgate.net Strategic functionalization of the aromatic ring of this compound could lead to intermediates suitable for such transformations.
Strategic Intermediate in Multi-Component Reactions
Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the formation of complex molecules from three or more starting materials in a single step. The efficiency and atom economy of MCRs make them highly attractive for the rapid generation of chemical libraries. Benzoic acid derivatives can participate in various MCRs. For example, the Ugi reaction, a well-known MCR, often involves a carboxylic acid component. Hydrolysis of the methyl ester of 3-Ethyl-4-methoxybenzoic acid would provide the corresponding carboxylic acid, which could then be employed in Ugi or Ugi-type reactions to generate complex peptide-like structures.
Derivatization for Novel Chemical Entities and Libraries
The creation of chemical libraries for drug discovery and material science often relies on the derivatization of a common scaffold. This compound is an excellent candidate for such endeavors. The ester group can be reacted with a diverse range of amines to produce a library of amides with varying substituents. Similarly, a variety of alcohols could be used for transesterification, leading to a library of different esters.
Advanced Analytical Methodologies for 3 Ethyl 4 Methoxybenzoic Acid Methyl Ester in Research Contexts
Development and Optimization of Gas Chromatography-Mass Spectrometry (GC-MS) Methods for Purity and Quantitative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a definitive analytical tool for the analysis of volatile and semi-volatile compounds like 3-Ethyl-4-methoxybenzoic acid methyl ester. impactfactor.orgresearchgate.net It combines the powerful separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry. impactfactor.org The development of a robust GC-MS method is essential for assessing the purity of the compound and for performing quantitative analysis to detect trace-level impurities. researchgate.netresearchtrendsjournal.com
Method development begins with selecting the appropriate capillary column. For aromatic esters, a mid-polarity column, such as a DB-5 (5% phenyl-methylpolysiloxane) or a DB-624 (6% cyanopropylphenyl-94% dimethylpolysiloxane), is often suitable as it provides good resolution for such compounds. researchtrendsjournal.comsrce.hr The choice of carrier gas is typically high-purity helium, with a constant flow rate optimized for the column dimensions, often around 1.0-1.5 mL/min. brieflands.com
Optimization of the oven temperature program is critical for achieving efficient separation of the target analyte from its synthetic precursors (e.g., 3-ethyl-4-methoxybenzoic acid) and potential by-products. A typical program starts at a relatively low temperature, holds for a short period, and then ramps up at a controlled rate to a final temperature to elute all components. brieflands.com For quantitative analysis, the mass spectrometer is often operated in selected ion monitoring (SIM) mode, which increases sensitivity and selectivity by monitoring only specific fragment ions characteristic of the target compound. brieflands.comresearchgate.net The mass spectrum of methyl benzoate (B1203000), a related compound, shows characteristic fragment ions at m/z 136 (molecular ion), 105, and 77, which can be used as a reference for identifying the fragmentation pattern of this compound. restek.com
Method validation is a critical final step, confirming that the analytical method is accurate, precise, linear, and robust for its intended purpose. impactfactor.orgresearchgate.net This involves analyzing standards at various concentrations to establish linearity and determine the limits of detection (LOD) and quantification (LOQ). srce.hrpensoft.net
Table 1: Example GC-MS Parameters for Analysis of this compound
| Parameter | Condition |
|---|---|
| GC Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness researchtrendsjournal.com |
| Carrier Gas | Helium at 1.2 mL/min brieflands.com |
| Injection Mode | Split (e.g., 50:1) or Splitless for trace analysis |
| Injector Temperature | 250 °C |
| Oven Program | Initial 70°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min brieflands.com |
| MS Interface Temp | 280 °C |
| Ion Source Temp | 230 °C scholarsresearchlibrary.com |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Mode | Full Scan (50-400 amu) for identification; Selected Ion Monitoring (SIM) for quantification brieflands.com |
High-Performance Liquid Chromatography (HPLC) Techniques for Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of pharmaceutical intermediates and active ingredients. alwsci.comchemass.si For a compound like this compound, which possesses a UV-active aromatic ring, reverse-phase HPLC (RP-HPLC) with UV detection is the most common approach. chemass.siamericanpharmaceuticalreview.com
The separation is typically achieved on a C18 (ODS) column, which separates compounds based on their hydrophobicity. nacalai.comnacalai.com The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). nacalai.comlew.ro A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components, from polar impurities to the less polar product, within a reasonable timeframe and with good peak shape. nacalai.com
Method development involves optimizing the mobile phase composition, gradient slope, flow rate, and column temperature to achieve baseline separation between the main compound and any related impurities. pharmtech.com For instance, the starting acid (3-ethyl-4-methoxybenzoic acid) is significantly more polar than the ester product and will elute much earlier in a reverse-phase system. Purity analysis is performed by calculating the area percentage of the main peak relative to the total area of all detected peaks. pharmtech.com For quantitative impurity profiling, the method must be validated for specificity, linearity, accuracy, and precision according to regulatory guidelines. pensoft.netpharmtech.com
Table 2: Typical HPLC Parameters for Purity Assessment of this compound
| Parameter | Condition |
|---|---|
| HPLC System | UPLC or HPLC system with UV/PDA detector pensoft.net |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size lew.ro |
| Mobile Phase A | Water (with 0.1% formic or phosphoric acid) |
| Mobile Phase B | Acetonitrile or Methanol nacalai.com |
| Gradient | e.g., 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min lew.ro |
| Column Temperature | 30 °C nacalai.com |
| Detection | UV at 254 nm nacalai.com |
| Injection Volume | 10 µL |
Thin Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is indispensable in synthetic chemistry for monitoring the progress of a reaction. merckmillipore.comtricliniclabs.com In the synthesis of this compound from its corresponding carboxylic acid, TLC is the ideal tool to track the conversion of the starting material into the product. merckmillipore.combeyondlabz.com
The analysis is performed on a TLC plate coated with a polar stationary phase, most commonly silica (B1680970) gel. beyondlabz.com A spot of the starting material and a spot of the reaction mixture are applied to the baseline of the plate. mit.edu The plate is then developed in a chamber containing a shallow pool of a mobile phase, which is typically a non-polar solvent mixture like hexanes and ethyl acetate. beyondlabz.comresearchgate.net
As the solvent moves up the plate via capillary action, it carries the compounds with it. The more polar starting acid will have a stronger affinity for the polar silica gel and will travel a shorter distance up the plate, resulting in a low Retention Factor (Rf) value. beyondlabz.com The less polar ester product will travel further with the non-polar mobile phase, resulting in a higher Rf value. researchgate.net The reaction is considered complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane. Visualization is typically achieved using a UV lamp, as the aromatic rings in both the reactant and product are UV-active. mit.edu
Table 3: TLC System for Monitoring Esterification
| Parameter | Condition |
|---|---|
| Stationary Phase | Silica gel 60 F254 plates researchgate.net |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) researchgate.net |
| Application | Spot starting material and reaction mixture side-by-side mit.edu |
| Development | In a closed chamber with filter paper wick mit.edu |
| Visualization | UV light (254 nm) mit.edu |
| Expected Result | Product (ester) Rf > Starting Material (acid) Rfresearchgate.net |
Integration of Analytical Techniques for Comprehensive Characterization
A comprehensive characterization of this compound requires the intelligent integration of multiple analytical techniques, as no single method can provide all the necessary information. tricliniclabs.comresearchgate.netnih.gov The workflow typically begins with TLC to rapidly monitor the synthesis and guide purification efforts. merckmillipore.com
Once TLC indicates the reaction is complete, the crude product is purified, often using column chromatography, a preparative-scale technique that uses the same principles as TLC. Following purification, HPLC is employed as a high-resolution method to accurately assess the purity of the isolated ester and quantify any non-volatile impurities. alwsci.comchemass.si
Finally, GC-MS serves as the ultimate confirmatory test. impactfactor.org It provides a definitive structural confirmation through the unique fragmentation pattern of the molecule in the mass spectrum and can detect and quantify volatile or semi-volatile impurities with exceptional sensitivity. researchtrendsjournal.comresearchgate.net In some workflows, the eluent from an HPLC can be directly analyzed by a mass spectrometer (LC-MS), combining the separation power of HPLC with the detection capabilities of MS for a thorough analysis of non-volatile components. nih.gov This integrated approach, leveraging the strengths of each technique, ensures a complete and reliable characterization of the compound. nih.govnih.gov
Future Research Directions and Emerging Paradigms for Alkoxy Substituted Benzoic Acid Esters
Exploration of Stereoselective Synthetic Pathways
The introduction of chirality into molecules is a cornerstone of modern drug discovery and materials science. For alkoxy-substituted benzoic acid esters, future research will increasingly focus on developing sophisticated stereoselective transformations. While classical esterification methods are well-established, achieving stereocontrol, particularly at positions remote from the ester functionality, presents an ongoing challenge.
Emerging strategies involve the use of biocatalysts and chiral catalysts to achieve high levels of enantioselectivity. For instance, research into cytochrome P450 BM3 monooxygenase variants has demonstrated their ability to perform regio- and stereoselective hydroxylation of 2-alkylated benzoic acid esters. researcher.life This enzymatic approach could be adapted to introduce chiral centers into the ethyl group of 3-Ethyl-4-methoxybenzoic acid methyl ester or its precursors.
Another promising avenue is the kinetic resolution of racemic esters or their precursors. The use of chiral onium salt catalysts, derived from natural sources like Cinchona alkaloids, in asymmetric base hydrolysis represents a powerful tool for separating enantiomers. elsevierpure.com This method relies on the catalyst creating a chiral environment that favors the reaction of one enantiomer over the other. The dynamic kinetic resolution of related azlactones via phase-transfer catalytic alcoholysis further underscores the potential of this approach. elsevierpure.com Exploring these pathways could lead to the synthesis of enantiopure alkoxy-substituted benzoic acid esters for applications where specific stereochemistry is critical.
| Pathway | Catalyst/Method | Application Example | Potential Outcome |
| Biocatalytic Hydroxylation | Cytochrome P450 BM3 Variants | Stereoselective hydroxylation of 2-ethylbenzoate | Synthesis of enantioenriched phthalides |
| Asymmetric Hydrolysis | Chiral Onium Salt Catalysts | Kinetic resolution of esters | Separation of enantiomers |
| Dynamic Kinetic Resolution | Phase-Transfer Catalysis | Asymmetric alcoholysis of azlactones | Synthesis of enantiopure amino acid precursors |
Development of Novel Catalytic Systems for Functionalization
The direct functionalization of the aromatic ring of benzoic acid esters offers a direct route to complex molecules, bypassing multi-step synthetic sequences. A key future direction is the design of novel catalytic systems that can selectively activate C-H bonds at specific positions on the benzene (B151609) ring, a task complicated by the electronic properties of the alkoxy and ester groups.
Rhodium(III) catalysis has emerged as a powerful tool for the oxidative coupling of benzoic acids with alkynes. mdpi.com Studies on 3-methoxybenzoic acid have shown that the regioselectivity of the C-H activation can be controlled by the supporting ligand on the rhodium center. For example, using different cyclopentadienyl (B1206354) (Cp) ligands can steer the reaction to favor functionalization at either the C2 or C6 position. mdpi.com This selectivity is often governed by subtle, non-covalent interactions between the substrate and the ligand. mdpi.com Applying these principles to this compound could enable precise, late-stage diversification of the molecular scaffold.
Beyond homogeneous metal catalysts, heterogeneous and organocatalytic systems are gaining traction. Functionalized silica (B1680970) gels and Brønsted acidic ionic liquids are being developed as recyclable catalysts for esterification, promoting greener and more efficient processes. tandfonline.comresearchgate.net Furthermore, organocatalysis, which uses small organic molecules to catalyze reactions, offers new ways to functionalize esters via the formation of C1-ammonium or azolium enolates. rsc.org
Table 1: Regioselectivity in Rhodium-Catalyzed Annulation of 3-Methoxybenzoic Acid with Diphenylacetylene mdpi.com
| Catalyst | Position of C-H Activation | Product Ratio (C5-Methoxy : C7-Methoxy) |
|---|---|---|
| [Cp*RhCl₂]₂ | C2 and C6 | 3.5 : 1 |
Advanced Mechanistic Elucidation using In Situ Spectroscopic Techniques
A deep understanding of reaction mechanisms is crucial for optimizing existing methods and designing new, more efficient catalytic systems. Future research will increasingly rely on advanced in situ spectroscopic techniques to observe reactive intermediates and transition states directly as they form.
For heterogeneous catalytic systems, techniques like Fourier-transform infrared (FT-IR) spectroscopy of adsorbed probe molecules (e.g., pyridine (B92270) or ammonia) can be used to distinguish between Brønsted and Lewis acid sites on the catalyst surface and quantify their strength. researchgate.netrsc.org This information is vital for understanding how a catalyst like functionalized silica facilitates the esterification of benzoic acid. researchgate.net Solid-state magic-angle spinning nuclear magnetic resonance (MAS NMR) spectroscopy provides further insight into the structure of the catalyst and its interaction with reactants. researchgate.net
For homogeneous reactions, the combination of high-resolution mass spectrometry (HRMS), NMR, and ion mobility spectrometry-mass spectrometry (IMS-MS) can provide detailed mechanistic information. nih.gov These methods have been used to study gas-phase reactions and neighboring group participation effects in substituted benzoic acid esters, revealing how the proximity and nature of substituents influence reaction pathways. nih.gov Applying these in situ techniques to the reactions of alkoxy-substituted benzoic acid esters will allow for the direct observation of proposed intermediates, such as the acylium ion in Fischer esterification, providing definitive evidence for reaction mechanisms. rsc.orgmasterorganicchemistry.comchemguide.co.uk
Application in the Design of Responsive Materials
Alkoxy-substituted benzoic acids and their esters are well-known building blocks for responsive materials, particularly thermotropic liquid crystals. hartleygroup.orgresearchgate.net This is due to their ability to form hydrogen-bonded dimers, which creates rod-like (calamitic) molecular structures that can self-assemble into ordered nematic and smectic phases at temperatures between the crystalline and isotropic liquid states. hartleygroup.orgresearchgate.net
Future research will focus on fine-tuning the molecular architecture of compounds like this compound to control these self-assembly processes and create materials with tailored properties. The length and branching of the alkoxy chain, the position of substituents, and the nature of the ester group all play critical roles in determining the type of liquid crystal phase and the transition temperatures. For example, studies on p-alkoxybenzoic acids show a clear relationship between the length of the alkyl chain and the mesophase stability. derpharmachemica.com
A significant emerging paradigm is the incorporation of these mesogenic units into polymers. Free-radical polymerization of acrylate (B77674) monomers bearing pendant 4-(alkoxy)benzoic acid side chains has been shown to produce mesogenic polyacrylates, or liquid crystalline polymers. dtic.mil These materials combine the responsive properties of liquid crystals with the processability and mechanical strength of polymers, opening doors for applications in optical films, sensors, and displays. The photoluminescence properties of these structures are also an area of active investigation, with studies showing that the emission spectra can be tuned by altering the substitution pattern on the benzoic acid core. nih.gov
Table 2: Phase Transitions in a Homologous Series of p-n-Alkoxy Benzoic Acid Dimers derpharmachemica.com
| n-Alkyl Chain | Melting Point (°C) | Nematic to Isotropic Transition (°C) |
|---|---|---|
| Methyl | 185.0 | 199.0 |
| Ethyl | 196.0 | 205.0 |
| Propyl | 154.0 | 162.0 |
| Butyl | 146.0 | 160.0 |
Expansion of Computational Models for Predictive Reactivity and Properties
Computational chemistry has become an indispensable tool for predicting molecular properties and rationalizing reaction outcomes. For alkoxy-substituted benzoic acid esters, future research will leverage more powerful computational models to guide synthetic efforts and material design.
Density Functional Theory (DFT) calculations are already providing deep mechanistic insights. For example, computational studies on the Fischer esterification of benzoic acid methyl ester have helped to clarify the energetics of protonation, showing that while carbonyl-oxygen protonation is kinetically favored, subsequent formation of a highly active acylium ion intermediate is key to the reaction. rsc.org DFT has also been instrumental in explaining the regioselectivity of catalytic reactions. In the rhodium-catalyzed annulation of 3-methoxybenzoic acid, calculations revealed that weak C-H···O non-covalent interactions between the methoxy (B1213986) group and the catalyst's ligand are responsible for favoring the formation of sterically hindered products. mdpi.com
Beyond reactivity, computational models can predict the physical properties relevant to materials applications. DFT has been used to support experimental findings on the mesomorphic behavior of alkanoyloxy benzoic acids, correlating the stability of different isomers with the strength of their hydrogen bonding. nih.gov Kinetic modeling of esterification reactions allows for the calculation of key parameters like activation energies, which are essential for process optimization. dnu.dp.uaresearchgate.net As computational power grows, these predictive models will become increasingly accurate, enabling the in silico design of novel alkoxy-substituted benzoic acid esters with precisely targeted reactivity and material properties.
Table 3: Calculated Activation Energies (Ea) for Benzoic Acid Esterification
| Reaction | Catalyst | Ea (Forward Reaction) | Ea (Reverse Reaction) | Reference |
|---|---|---|---|---|
| Benzoic acid + 1-Butanol | p-toluenesulfonic acid | 58.40 kJ/mol | 57.70 kJ/mol | dnu.dp.ua |
Q & A
Q. What are the most reliable laboratory-scale synthesis routes for 3-ethyl-4-methoxybenzoic acid methyl ester?
A common method involves esterification of 3-ethyl-4-methoxybenzoic acid using methanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Alternatively, transesterification of higher esters (e.g., ethyl or benzyl esters) with methanol can be employed. Reaction conditions (temperature: 60–80°C, time: 4–12 hours) and purification via recrystallization or column chromatography are critical to achieve >95% purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- HPLC : C18 reverse-phase column, mobile phase methanol/water (70:30 v/v), UV detection at 254 nm.
- NMR : NMR (CDCl₃) should show signals at δ 3.85–3.90 (methoxy group), δ 1.25–1.30 (ethyl CH₃), and δ 3.75 (ester CH₃).
- GC-MS : Electron ionization (EI) mode to confirm molecular ion peaks (e.g., m/z 208 for the parent ion) .
Q. What are the stability considerations for this compound under varying storage conditions?
The ester is stable at room temperature in inert atmospheres but may hydrolyze in humid environments. Store in airtight containers with desiccants (e.g., silica gel) at 4°C. Degradation products (e.g., free acid) can be monitored via TLC (silica gel, hexane/ethyl acetate 7:3) .
Q. What role does this ester play as a synthetic intermediate in pharmaceuticals?
It serves as a precursor for bioactive molecules, such as AMPK activators or kinase inhibitors. The methoxy and ethyl groups enhance lipophilicity, aiding blood-brain barrier penetration in CNS-targeted drugs .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence reaction mechanisms in derivatives of this ester?
The methoxy group’s electron-donating nature directs electrophilic substitution to the para position. The ethyl group introduces steric hindrance, slowing nucleophilic attack at the ester carbonyl. Computational studies (DFT) can model transition states and activation energies .
Q. What computational tools are effective for predicting the reactivity of this compound in novel reactions?
- Molecular docking : To predict binding affinities in drug design.
- Density Functional Theory (DFT) : For optimizing geometries and calculating frontier molecular orbitals (HOMO/LUMO).
- PubChem data : Canonical SMILES (CCOC(=O)C1=CC=C(C(OC)C)=CC=C1) and InChIKey (FYPUAXRUPIAFCZ-UHFFFAOYSA-N) enable cheminformatics analysis .
Q. How can researchers resolve contradictions in reported synthesis yields?
Discrepancies often arise from:
Q. What strategies are used to study the biological activity of derivatives of this ester?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
